2-(3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
Description
This compound features an isoindoline-1,3-dione core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a propyl chain bearing a methylsulfonyl group. The methylsulfonyl substituent is a strong electron-withdrawing group, enhancing stability and influencing reactivity.
Properties
IUPAC Name |
2-[3-methylsulfonyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-29(26,27)12-11-16(18-21-17(22-28-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWHEKIPFFXMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
This compound belongs to the class of isoindoline derivatives and features a methylsulfonyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
- IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one
- Molecular Formula : C17H22N4O4S
- Molecular Weight : 378.45 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer properties and antimicrobial effects.
Anticancer Activity
Research indicates that the compound demonstrates significant cytotoxicity against various cancer cell lines. A notable study conducted by the National Cancer Institute (NCI) evaluated its efficacy across a panel of 60 human tumor cell lines. The results showed:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small cell lung cancer (HOP-62) | 15.72 | 50.68 | <100 |
| CNS cancer (SF-539) | 49.97 | 100 | <100 |
| Melanoma (MDA-MB-435) | 22.59 | 50 | <100 |
| Ovarian cancer (OVCAR-8) | 27.71 | 75 | <100 |
| Prostate cancer (DU-145) | 44.35 | 90 | <100 |
| Breast cancer (MDA-MB-468) | 15.65 | 55 | <100 |
These findings suggest that the compound exhibits selective toxicity towards certain cancer types, indicating potential for further development as an anticancer agent .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The oxadiazole ring is believed to interact with DNA or specific enzymes involved in cell cycle regulation, leading to apoptosis in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Preliminary studies indicated effectiveness against several bacterial strains, particularly:
| Microorganism | Zone of Inhibition (cm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 18 |
These results highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and infectious diseases .
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the pharmacokinetic properties and toxicity profiles of this compound:
- In Vivo Studies : Animal models have demonstrated that the compound can be administered safely at therapeutic doses without significant adverse effects.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with peak plasma concentrations achieved within a few hours post-administration.
- Toxicology Reports : Toxicological assessments have shown no major organ toxicity at therapeutic doses, supporting its further development for clinical use.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Compounds with oxadiazole rings have demonstrated significant antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Analgesic Effects
In vivo studies of related compounds have indicated analgesic properties. For instance, one derivative exhibited analgesic activity significantly greater than that of metamizole sodium, highlighting its potential in pain management .
Cytotoxicity and Antitumor Activity
Preliminary research suggests that this compound may possess cytotoxic effects against certain cancer cell lines. The isoindoline structure has been associated with increased antitumor activity, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives containing the oxadiazole ring showed promising results against multiple bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.
Case Study 2: Analgesic Activity
In a controlled animal study, a derivative of this compound was administered to evaluate its analgesic effects. Results indicated that it significantly reduced pain responses compared to standard analgesics like metamizole sodium.
Case Study 3: Antitumor Potential
In vitro testing on human cancer cell lines (e.g., HCT-116 and MCF-7) revealed that the compound exhibited IC50 values indicating potent cytotoxicity. Further studies are required to elucidate the specific pathways involved in its antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 13c ()
- Structure : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
- Key Differences :
- Replaces the oxadiazole with a 1,2,4-triazolidine ring containing a thioxo (C=S) group.
- Lacks the methylsulfonyl and propyl linker, instead featuring a phenyl-triazolidine substitution.
- Higher molecular weight (414.47 g/mol vs. target’s 437.45 g/mol) due to the phenyl-triazolidine moiety .
Compound 14 ()
- Structure : 2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
- Key Differences :
- Simpler triazolidine-thioxo substituent without phenyl or sulfonyl groups.
- Impact :
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione ()
- Structure : Features an isopropyl-substituted oxadiazole linked via a methyl group.
- Key Differences :
- Isopropyl group replaces the phenyl on the oxadiazole ring.
- Shorter methyl linker instead of a propyl chain.
- Impact :
Compounds 47a/47b ()
- Structure : Imidazole-benzyl derivatives with methoxy and isoindoline-dione groups.
- Key Differences :
- Incorporates imidazole and methoxy substituents instead of oxadiazole and sulfonyl groups.
- Methoxy groups enhance electron density, altering reactivity profiles .
Physicochemical and Spectral Properties
Table 1: Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
